- Cyclic meso-ionic compounds. Part 21. The examination of nitro derivatives of meso-ionic heterocycles as potential pharmaceuticals, Journal of the Chemical Society, 1984, (1), 63-7

Cas no 89717-64-6 (4-bromo-5-nitro-1H-pyrazole)

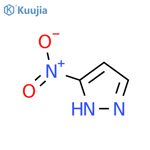

4-bromo-5-nitro-1H-pyrazole structure

Nome do Produto:4-bromo-5-nitro-1H-pyrazole

4-bromo-5-nitro-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Bromo-3-nitropyrazole

- 4-Bromo-3-nitro-1H-pyrazole

- 1H-Pyrazole, 4-bromo-3-nitro-

- 4-Bromo-5-nitro-1H-pyrazole

- 4-Bromo-3-nitro pyrazole

- WEQNDTYVEHMMMX-UHFFFAOYSA-N

- bromonitropyrazole

- Pyrazole, 4-bromo-3-nitro-

- 4-Bromo-3-nitro-1H-pyrazole #

- BBL039424

- SBB000303

- STK315897

- 4869AC

- PB10187

- ST005617

- BL009916

- ST24181

- 4-Bromo-3-nitro-1H-pyrazole (ACI)

- DB-028751

- CS-W008972

- AC-31206

- SCHEMBL20449351

- 89717-64-6

- MFCD01114992

- AKOS025394904

- DTXSID40345684

- CS1143

- EN300-51462

- DS-13976

- SY064048

- Z275170218

- SCHEMBL319993

- AKOS000304499

- 4-bromo-5-nitro-1H-pyrazole

-

- MDL: MFCD01114992

- Inchi: 1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)

- Chave InChI: WEQNDTYVEHMMMX-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(Br)=CNN=1)=O

Propriedades Computadas

- Massa Exacta: 190.933

- Massa monoisotópica: 190.933

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 125

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 74.5

- XLogP3: 1.1

Propriedades Experimentais

- Densidade: 2.156

- Ponto de Fusão: 197-198 ºC

4-bromo-5-nitro-1H-pyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188627-5g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95%+ | 5g |

$195 | 2023-02-01 | |

| Chemenu | CM188627-25g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95%+ | 25g |

$253 | 2024-07-21 | |

| eNovation Chemicals LLC | D493888-10G |

4-bromo-5-nitro-1H-pyrazole |

89717-64-6 | 97% | 10g |

$125 | 2024-06-05 | |

| Apollo Scientific | OR302098-1g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 1g |

£19.00 | 2025-02-19 | ||

| Chemenu | CM188627-5g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95+% | 5g |

$160 | 2021-08-05 | |

| eNovation Chemicals LLC | D541336-50g |

4-Bromo-3-nitro pyrazole |

89717-64-6 | 97% | 50g |

$520 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | CS10009-10G |

4-bromo-5-nitro-1H-pyrazole |

89717-64-6 | 97% | 10g |

¥ 1,399.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1190217-5g |

4-Bromo-3-nitropyrazole |

89717-64-6 | 97% | 5g |

$190 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1292839-5g |

4-Bromo-5-nitro-1H-pyrazole |

89717-64-6 | 95% | 5g |

$260 | 2024-07-28 | |

| Enamine | EN300-51462-5.0g |

4-bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95% | 5g |

$165.0 | 2023-05-03 |

4-bromo-5-nitro-1H-pyrazole Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Acetic acid

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile, Izvestiya Akademii Nauk, 1993, (9), 1616-1618

Synthetic Routes 3

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, 55 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 10 min, rt

Referência

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors, Chemical Biology & Drug Design, 2016, 87(4), 569-574

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium bromide Solvents: Chloroform , Water ; 30 °C

Referência

- The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*, Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 2 min, 28 - 34 °C; 34 °C → 50 °C; 1 h, 50 °C; cooled

1.2 Reagents: Water ; 15 min, cooled

1.2 Reagents: Water ; 15 min, cooled

Referência

- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7, Journal of Medicinal Chemistry, 2017, 60(16), 7029-7042

4-bromo-5-nitro-1H-pyrazole Raw materials

4-bromo-5-nitro-1H-pyrazole Preparation Products

4-bromo-5-nitro-1H-pyrazole Literatura Relacionada

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

89717-64-6 (4-bromo-5-nitro-1H-pyrazole) Produtos relacionados

- 149524-64-1(tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate)

- 98527-15-2(1-(5-fluoro-2,4-dimethoxyphenyl)ethan-1-one)

- 921862-83-1(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide)

- 1805669-59-3(Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate)

- 1779123-46-4(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol)

- 330470-64-9(3-fluoro-N-(hydrazinecarbonyl)methylbenzamide)

- 1464993-26-7(2-(3-methoxypropoxy)methylpentane-1-sulfonyl chloride)

- 14511-09-2(2-Benzoxazolecarboxamide, 6-methoxy-)

- 954025-47-9(N'-(2-methoxyphenyl)methyl-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide)

- 2172524-94-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-2,2-dimethylbutanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89717-64-6)4-bromo-5-nitro-1H-pyrazole

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):178.0/589.0